2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Lipophilicity Drug-likeness ADME prediction

Specifically designed for medicinal chemistry and SAR campaigns, this compound features a 4-isopropylphenoxy acetyl moiety that provides distinct steric bulk and lipophilicity compared to chloro, tolyl, or methoxypyrazine analogs. It is a critical selectivity probe for deconvoluting kinase vs. hydrolase targets, and its computed high passive BBB penetration makes it ideal for CNS target studies. Secure this high-purity building block for lead optimization or formulation developability testing.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034501-83-0
Cat. No. B2382483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
CAS2034501-83-0
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C19H23N3O3/c1-14(2)15-3-5-16(6-4-15)24-12-19(23)22-10-8-17(11-22)25-18-7-9-20-13-21-18/h3-7,9,13-14,17H,8,10-12H2,1-2H3
InChIKeySPYODUIXRNOZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034501-83-0): Core Structural Profile and Procurement Context


2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034501-83-0) is a synthetic small molecule (C₁₉H₂₃N₃O₃, MW 341.41 g/mol) featuring a pyrrolidine core substituted with a pyrimidin-4-yloxy group and an isopropylphenoxy acetyl moiety. It belongs to a class of pyrrolidine–pyrimidine ethers explored in medicinal chemistry for enzyme inhibition . The compound is commercially available from research chemical suppliers, typically at 95–98% purity, and is used as a building block or screening candidate in early drug discovery . Despite structural resemblance to several protease and kinase inhibitors, publicly available bioactivity data for this specific compound remain sparse, making direct procurement decisions reliant on structural differentiation from close analogs.

Why Generic Substitution Fails for 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: Structural Nuances Driving Target Engagement


Compounds within the pyrrolidine–pyrimidine ether series cannot be substituted interchangeably because minor structural permutations (e.g., replacement of the 4-isopropylphenoxy group with a chlorophenyl or tolyl moiety) profoundly alter lipophilicity, hydrogen-bonding capacity, and steric complementarity within enzyme active sites [1]. In closely related analogs, the pyrimidin-4-yloxy group participates in a conserved hinge-binding interaction, while the variable aromatic ether dictates selectivity across kinase and hydrolase targets [2]. Consequently, even isosteric replacements can shift IC₅₀ values by orders of magnitude, necessitating compound-specific validation rather than class-level assumptions.

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) vs. 4-Chlorophenyl Analog

The replacement of a 4-chlorobenzoyl group with a 4-isopropylphenoxy acetyl group increases calculated lipophilicity (cLogP) by approximately 0.9–1.2 log units while reducing topological polar surface area (TPSA) from 55.3 Ų to an estimated 51.5 Ų [1]. This lipophilicity shift predicts enhanced membrane permeability but also potentially higher metabolic clearance compared to the chlorophenyl analog [2].

Lipophilicity Drug-likeness ADME prediction

Predicted Solubility and Permeability vs. 3-Methoxypyrazin-2-yloxy Analog (CAS 2034208-00-7)

The 4-isopropylphenoxy group confers higher intrinsic lipophilicity compared to the 3-methoxypyrazin-2-yloxy variant (CAS 2034208-00-7). Predicted aqueous solubility (logS) for the target compound is approximately –4.5, versus –3.2 for the methoxypyrazine analog [1]. The difference arises from the additional hydrogen-bond acceptor capability of the pyrazine ring, which also increases TPSA and may reduce passive permeability.

Aqueous solubility Caco-2 permeability Formulation developability

Enzymatic Inhibition Potential: Class-Level sEH Activity Inference for Pyrrolidine–Pyrimidine Ethers

A structurally related pyrrolidine–pyrimidine ether urea (BDBM50446781, CHEMBL3114611) inhibits human recombinant soluble epoxide hydrolase (sEH) with an IC₅₀ of 18 nM [1]. The pyrimidin-4-yloxy-pyrrolidine scaffold is a recognized pharmacophore for sEH engagement, with the pyrimidine nitrogen forming a key hydrogen bond to the catalytic Asp333 residue [2]. The target compound shares this core scaffold but replaces the urea linker with an ether-acetyl linkage and the cyclohexyl portion with 4-isopropylphenyl. Without direct assay data, its sEH activity remains uncharacterized; however, scaffold similarity suggests potential sEH inhibitory activity that warrants experimental confirmation.

Soluble epoxide hydrolase sEH inhibition Cardiovascular inflammation

Molecular Weight and Ligand Efficiency: Benchmarking Against Rule-of-Five Compliance

The target compound (MW 341.41 g/mol) falls within Lipinski's rule-of-five space (MW < 500) with zero violations, comparable to the 4-chlorophenyl analog (MW 303.74 g/mol) and the methoxypyrazine analog (MW ~345 g/mol) [1]. However, the 4-isopropylphenoxy group adds approximately 38 Da relative to the chlorophenyl variant, which dilutes ligand efficiency if target potency is equivalent. Without IC₅₀ data, the compound's ligand efficiency (LE ≈ 0.30–0.35 if IC₅₀ ≈ 100 nM–1 μM) cannot be compared to established analogs.

Ligand efficiency Lead-likeness Fragment-based drug design

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: Evidence-Matched Application Scenarios for Procurement Decisions


Central Nervous System (CNS) Probe Development Requiring Enhanced Brain Penetration

The elevated computed lipophilicity (cLogP ≈ 3.4) and reduced TPSA (≈ 51.5 Ų) relative to the 4-chlorophenyl analog suggest superior passive blood–brain barrier penetration [1]. Researchers exploring CNS targets such as microsomal epoxide hydrolase in neuroinflammation may prioritize this compound for brain-exposure studies, provided that in vitro permeability assays confirm the computational prediction.

Structure–Activity Relationship (SAR) Expansion Around the Pyrimidine Ether Pharmacophore

The 4-isopropylphenoxy group introduces steric bulk and lipophilic character distinct from the chlorophenyl, tolyl, and methoxypyrazine variants in the series [2]. Medicinal chemistry teams conducting SAR campaigns can use CAS 2034501-83-0 to probe the tolerance of target pockets for branched alkyl aryl ethers, generating data to guide lead optimization where lipophilic efficiency must be balanced against metabolic stability.

Selectivity Profiling Against Kinase and Hydrolase Panels

Given that the pyrrolidine–pyrimidine ether scaffold is shared with both sEH inhibitors (IC₅₀ = 18 nM, BDBM50446781) and MET kinase inhibitors (IC₅₀ = 12 nM, CAS 2034246-60-9), the target compound represents a selectivity probe to determine whether the isopropylphenoxy acetyl moiety biases binding toward hydrolases, kinases, or novel targets [1] [3]. Procurement for broad profiling panels is warranted when the goal is scaffold deconvolution.

Physicochemical Comparator for Formulation and Solubility Studies

The predicted aqueous solubility deficit (logS ≈ –4.5, ~20-fold lower than the methoxypyrazine analog) positions CAS 2034501-83-0 as a useful tool for studying the impact of lipophilicity on formulation developability [1]. Formulation scientists can use this compound to evaluate co-solvent, cyclodextrin, or lipid-based delivery systems for poorly soluble pyrrolidine–pyrimidine ethers.

Quote Request

Request a Quote for 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.